3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile
Description
3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile is a pyrrolidine-based heterocyclic compound featuring a carbonitrile group and a 4-chlorophenyl substituent at the 3-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied due to their conformational flexibility, which impacts their biological activity and physicochemical properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,14H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBZQHSNMBKWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Hydrogenation and Pyrrolidine-3-carboxylic Acid Precursors
A relevant patent (US8344161B2) describes a process for preparing pyrrolidine-3-carboxylic acids with halogenated aryl groups, which are structurally related to this compound. This process involves:
- Catalytic homogeneous enantioselective hydrogenation of precursor compounds to obtain chiral pyrrolidine-3-carboxylic acids bearing halogenated aryl groups (including chlorine).
- These carboxylic acid derivatives can serve as intermediates for further chemical transformations, including conversion of the carboxylic acid group to nitrile groups through dehydration or substitution reactions.
This method is noted for its moderate reaction conditions, high yields, and high enantiomeric purity, which are beneficial for pharmaceutical intermediate synthesis.
Comparative Table of Preparation Methods
| Preparation Aspect | Description | Reference |
|---|---|---|
| Starting Materials | 4-Chlorobenzaldehyde or 4-chlorophenyl derivatives; nitrogen-containing amines or precursors | |
| Key Reaction Types | Condensation, cyclization, enantioselective hydrogenation, functional group transformation (carboxylic acid to nitrile) | |
| Catalysts | Homogeneous catalysts for enantioselective hydrogenation (e.g., chiral ligands with transition metals) | |
| Reaction Conditions | Moderate temperature and pressure for hydrogenation; multi-step synthesis under controlled lab conditions | |
| Yields and Purity | High yields and enantiomeric purity reported for hydrogenation step; overall purity ≥95% for final product | |
| Advantages | Economical, scalable, high stereoselectivity, suitable for pharmaceutical intermediate synthesis |
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed:
Oxidation: Oxidation reactions may yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Organic Synthesis
3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the creation of various pharmaceuticals and agrochemicals due to its ability to undergo further chemical transformations. The compound's structure allows for modifications that can enhance biological activity or alter physicochemical properties, making it valuable in drug design.
Biological Research Applications
Investigating Biological Systems
The compound is employed in biological research to study interactions with various biomolecules. Its potential as a pharmacological agent has been explored, particularly in the context of neurological disorders. Researchers have investigated its effects on neurotransmitter systems, which are critical for understanding conditions such as depression and anxiety .
Antimicrobial and Anticancer Activities
Research has demonstrated that this compound exhibits significant antimicrobial and anticancer properties. In vitro studies have shown its effectiveness against various bacterial strains and cancer cell lines, indicating its potential as a therapeutic agent.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique chemical properties enable the development of materials with specific functionalities, such as enhanced stability or reactivity. This makes it suitable for applications in coatings, adhesives, and other chemical formulations.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was linked to its ability to interfere with specific signaling pathways involved in cell growth and survival.
Case Study 2: Neuropharmacology
In neuropharmacological research, this compound was tested for its effects on neurotransmitter receptors. It demonstrated selective binding affinity to certain receptor subtypes, suggesting its potential role as a lead compound for developing new treatments for neurological disorders. The findings highlighted its importance in drug discovery processes aimed at addressing unmet medical needs .
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals | Facilitates complex organic synthesis |
| Biological Research | Study of neurotransmitter systems | Potential treatments for depression |
| Antimicrobial and anticancer studies | Significant activity against pathogens | |
| Industrial Applications | Production of specialty chemicals | Enhances material properties |
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Key Compounds for Comparison:
4-(4-Chlorophenyl)-2-morpholinothiophene-3-carbonitrile (): Structure: Thiophene ring substituted with 4-chlorophenyl, carbonitrile, and morpholine groups. Electronic Properties: The thiophene ring provides aromaticity, while the morpholine group introduces basicity and hydrogen-bonding capacity. The carbonitrile group increases dipole moments compared to non-polar analogs .
3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile (): Structure: Thienopyridine fused ring system with amino, methyl, and 4-chlorophenyl substituents. Electronic Properties: Extended conjugation across the fused rings lowers the HOMO-LUMO gap, enhancing reactivity in electrophilic substitutions .
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP, ): Structure: Chalcone derivative with 4-chlorophenyl and hydroxyl groups. Electronic Properties: DFT studies reveal a dipole moment of 2.57 Debye and a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity. The enone system allows for keto-enol tautomerism .
Comparison with 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile:
Crystallographic and Computational Insights
- Ring Puckering : Pyrrolidine rings exhibit puckering amplitudes (qm) of ~0.3–0.5 Å, influencing crystal packing and solubility .
- DFT Studies : For 4CPHPP, Mulliken charges show electron-deficient 4-chlorophenyl groups (−0.12 e) and electron-rich hydroxyl oxygens (−0.45 e), guiding reactivity predictions .
Biological Activity
3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves the reaction of 4-chlorobenzylamine with appropriate carbonitrile precursors. The general synthetic route includes:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable amine and carbonitrile derivatives.
- Introduction of the Chlorophenyl Group : The 4-chlorophenyl group is introduced to enhance the compound's biological activity and stability.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antifungal and antitubercular properties. Specifically, it has been tested against various pathogenic strains, demonstrating notable efficacy:
- Antifungal Activity : Effective against multiple fungal strains, showing inhibition zones comparable to established antifungal agents.
- Antitubercular Activity : Exhibited significant activity against Mycobacterium tuberculosis H37Rv, suggesting potential as a treatment option for tuberculosis .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In various assays, it demonstrated the ability to inhibit cell growth significantly:
- Cell Viability Studies : At concentrations around 400 μM, this compound reduced cell viability in human cancer cell lines by approximately 70% to 85%, indicating strong antiproliferative effects .
The mechanism underlying the biological activity of this compound is not fully elucidated; however, several hypotheses have emerged based on its structural features:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, particularly those associated with cancer progression.
- Membrane Interaction : Its hydrophobic characteristics may facilitate interaction with cellular membranes, disrupting normal cellular functions .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluoroazetidine | Lacks chlorophenyl group | Lower antimicrobial activity |
| 4-Chlorobenzylamine | Lacks pyrrolidine structure | Limited anticancer effects |
| 1,2,4-Oxadiazole Derivatives | Contains oxadiazole ring | Broad spectrum but less targeted |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Antifungal Properties : A recent study highlighted its effectiveness against Candida species, showing potential as a new antifungal agent .
- Cancer Treatment Trials : In vitro trials demonstrated that treatment with this compound led to apoptosis in colon cancer cell lines, indicating its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclization of nitrile-containing precursors with 4-chlorophenyl derivatives. Key steps include:
- Precursor preparation : Use of pyrrolidine-3-carbonitrile intermediates with halogenated aryl groups. For example, analogous compounds like (3aRS,9bSR)-3-(4-Chlorophenyl)-1-methyl-hexahydrochromeno-pyrrole derivatives employ cyclization under acidic or basic conditions .
- Optimization : Vary reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., p-toluenesulfonic acid). Monitor yield and purity via HPLC or TLC.
- Troubleshooting : Poor yields may result from steric hindrance; introducing electron-withdrawing groups (e.g., -CN) can enhance reactivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
- Methodological Answer :
- Stability tests : Store samples in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis of the nitrile group.
- Degradation analysis : Use accelerated aging studies (40°C/75% RH) with LC-MS to identify byproducts (e.g., carboxylic acid derivatives via nitrile hydrolysis) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data validation : Cross-reference assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., IC determination with positive controls).
- Structural analogs : Compare activity of derivatives like 3-(4-Fluorophenyl)pyrrolidine to isolate electronic vs. steric effects .
- Meta-analysis : Reconcile discrepancies in IC values by normalizing data against reference compounds (e.g., doxorubicin for cytotoxicity) .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?
- Methodological Answer :
- Chiral resolution : Use Evans auxiliaries or Sharpless asymmetric epoxidation for pyrrolidine ring formation.
- Catalysts : Cinchona alkaloid-derived catalysts (e.g., (DHQ)PHAL) enable enantiomeric excess (ee) >90% in analogous nitrile-containing systems .
- Validation : Measure ee via chiral HPLC (e.g., Chiralpak AD-H column) and correlate with optical rotation data .
Q. What computational approaches predict the binding modes of this compound to biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the nitrile’s hydrogen-bonding potential.
- MD simulations : Simulate ligand-protein stability (50 ns trajectories) to assess binding free energy (MM-PBSA/GBSA). Compare with experimental IC values .
- QSAR : Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors from analogs .
Q. How can regioselective functionalization of the pyrrolidine ring be achieved without compromising the nitrile group?
- Methodological Answer :
- Protection/deprotection : Use Boc or Fmoc groups to shield the nitrile during alkylation/acylation.
- Metal-mediated reactions : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) on halogenated pyrrolidine derivatives retain nitrile integrity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the cytotoxicity of this compound in cancer cell lines?
- Methodological Answer :
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), culture conditions, or incubation times (24 vs. 48 hrs) significantly impact results.
- Metabolic interference : Nitrile hydrolysis rates vary with intracellular esterase activity, altering effective drug concentrations .
- Solution : Standardize protocols using CLSI guidelines and include metabolite profiling (e.g., LC-MS/MS) in cytotoxicity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
